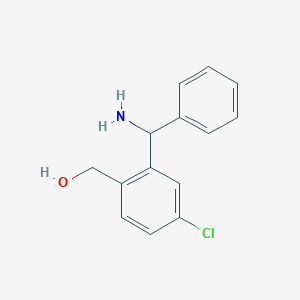
3-(2-Aminoethyl)-1-benzothiophene-5,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Aminoethyl)-1-benzothiophene-5,6-diol is a chemical compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of an aminoethyl group attached to the benzothiophene ring, along with two hydroxyl groups at the 5 and 6 positions. Benzothiophenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-1-benzothiophene-5,6-diol typically involves the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Hydroxylation: The hydroxyl groups at the 5 and 6 positions can be introduced through selective hydroxylation reactions using oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of benzothiophene quinones.
Reduction: Formation of dihydrobenzothiophenes.
Substitution: Formation of N-substituted benzothiophenes.
Wissenschaftliche Forschungsanwendungen
3-(2-Aminoethyl)-1-benzothiophene-5,6-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(2-Aminoethyl)-1-benzothiophene-5,6-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group allows the compound to bind to these targets, potentially inhibiting their activity or modulating their function. The hydroxyl groups may also play a role in the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Aminoethyl)-1-benzothiophene-4,5-diol: Similar structure but with hydroxyl groups at different positions.
3-(2-Aminoethyl)-1-benzofuran-5,6-diol: Contains a benzofuran ring instead of a benzothiophene ring.
3-(2-Aminoethyl)-1-indole-5,6-diol: Contains an indole ring instead of a benzothiophene ring.
Uniqueness
3-(2-Aminoethyl)-1-benzothiophene-5,6-diol is unique due to the specific positioning of its hydroxyl groups and the presence of the benzothiophene ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
51678-30-9 |
|---|---|
Molekularformel |
C10H11NO2S |
Molekulargewicht |
209.27 g/mol |
IUPAC-Name |
3-(2-aminoethyl)-1-benzothiophene-5,6-diol |
InChI |
InChI=1S/C10H11NO2S/c11-2-1-6-5-14-10-4-9(13)8(12)3-7(6)10/h3-5,12-13H,1-2,11H2 |
InChI-Schlüssel |
JHXFZPBSSOZLBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC(=C1O)O)SC=C2CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



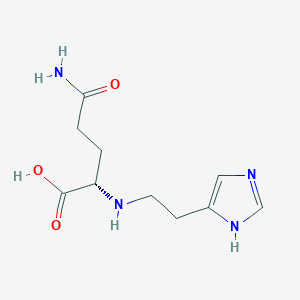
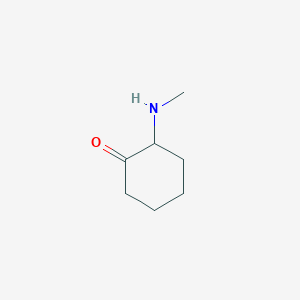
![[2-(4-Chlorophenoxy)pyridin-4-yl]acetic acid](/img/structure/B14651879.png)
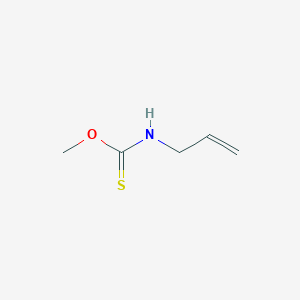
![Phosphonic acid, [(methylamino)phenylmethyl]-, diethyl ester](/img/structure/B14651886.png)
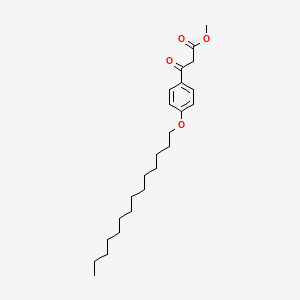
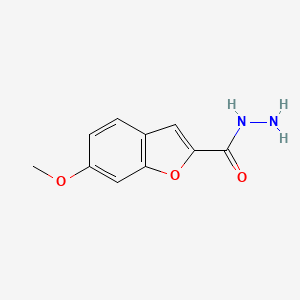
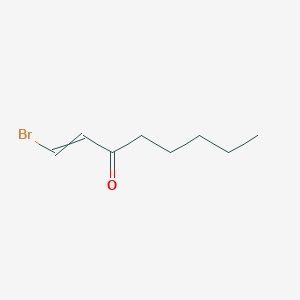
![4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}phenol](/img/structure/B14651912.png)
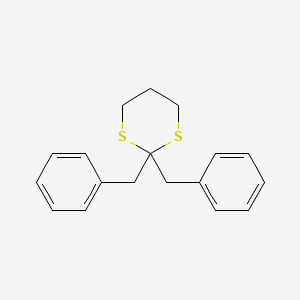
![2-([1,1'-Biphenyl]-4-yl)-3,4-dioxo-5-phenylhexanedinitrile](/img/structure/B14651923.png)
![3-Chloro-2H-cyclohepta[b]thiophen-2-one](/img/structure/B14651928.png)
